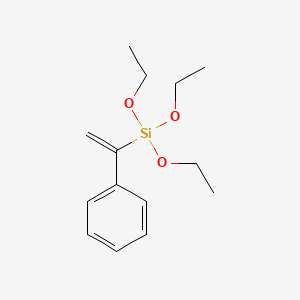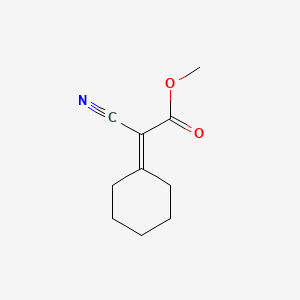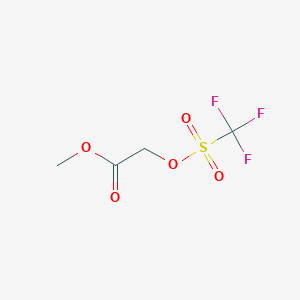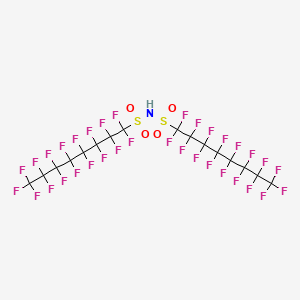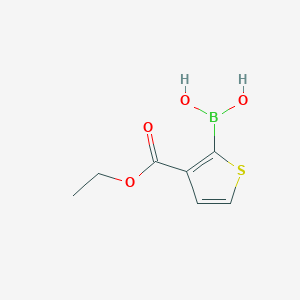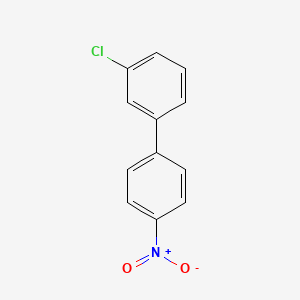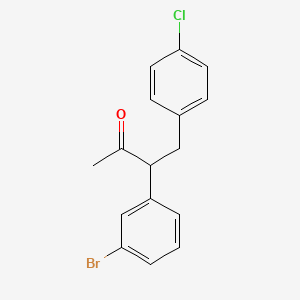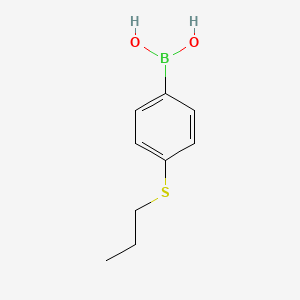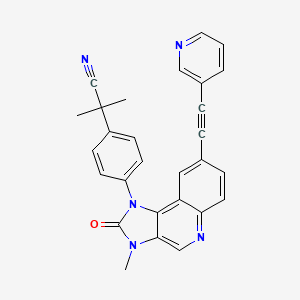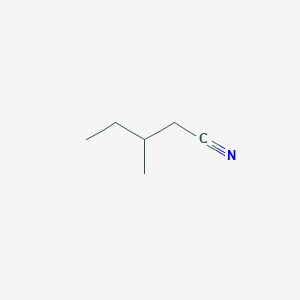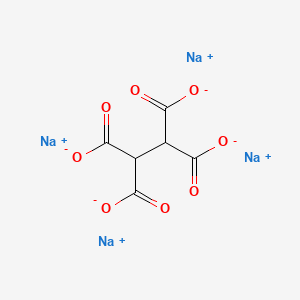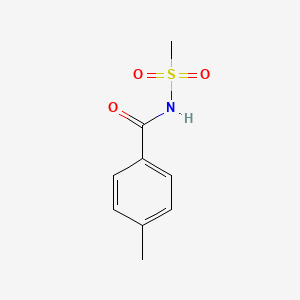
4-Methyl-N-(methylsulfonyl)benzamide
説明
4-Methyl-N-(methylsulfonyl)benzamide, also known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSB is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of benzoic acid and has a molecular weight of 225.28 g/mol.
科学的研究の応用
Supramolecular Chemistry and Nanotechnology
- Supramolecular Building Blocks: 4-Methyl-N-(methylsulfonyl)benzamide derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), are crucial in supramolecular chemistry. Their simple structure, coupled with a detailed understanding of their self-assembly behavior, allows for applications in nanotechnology and polymer processing. BTAs self-assemble into nanometer-sized rod-like structures stabilized by H-bonding, showcasing the potential for creating novel nanomaterials (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical Applications
- Drug Delivery Systems: The chemical's derivatives play a significant role in developing delivery systems for cardiovascular treatments. These systems include small organic compounds, nanoparticles, peptides, and siRNA targeting various aspects of cardiovascular disease, highlighting the potential for improved therapeutic outcomes through effective formulation of nanoproducts (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Environmental Science
- Biocides and Biofouling Prevention: In the context of reverse osmosis (RO) technologies, non-oxidizing biocides derived from 4-Methyl-N-(methylsulfonyl)benzamide are explored for preventing biofouling in polyamide membrane systems. These biocides offer antimicrobial efficiency, showcasing an approach to safer water treatment methodologies (Da-Silva-Correa et al., 2022).
Chemistry and Material Science
- Chemical Modifications and Derivatives: Research on xylan derivatives, for instance, explores the chemical modification paths to create biopolymer ethers and esters, including those derived from 4-Methyl-N-(methylsulfonyl)benzamide. These modifications can lead to materials with specific properties for drug delivery and other applications, illustrating the compound's versatility in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
特性
IUPAC Name |
4-methyl-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-3-5-8(6-4-7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDNMIQFBSJNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467250 | |
| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(methylsulfonyl)benzamide | |
CAS RN |
827624-81-7 | |
| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


